molecular formula C20H16ClN3O3 B2799317 N-(4-carbamoylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946379-11-9

N-(4-carbamoylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2799317
CAS RN: 946379-11-9
M. Wt: 381.82
InChI Key: NZQKPOLPTWTNHY-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as C16, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals. C16 is a dihydropyridine derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties.

Scientific Research Applications

1. Kinase Inhibition and Cancer Therapy

  • Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural similarities with the compound , have been identified as potent and selective Met kinase inhibitors. These compounds, particularly Analogue 10, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, leading to their advancement into phase I clinical trials (Schroeder et al., 2009).

2. Synthesis and Structural Analysis

  • A study focused on the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, a closely related compound. This research involved creating various derivatives through rearrangements and cyclizations, providing insights into the molecular and crystal structures of these compounds (Feklicheva et al., 2019).

3. Antimicrobial Agents

  • Derivatives of 1, 4-dihydropyridine, which are structurally related to N-(4-carbamoylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have shown significant anti-tubercular activity. This indicates potential applications of similar compounds in developing antitubercular agents (Iman et al., 2015).

4. Fluorescence Properties

  • Non-catalytic conversion of related compounds leads to the formation of fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds exhibit spectral-luminescence properties, indicating potential applications in fluorescence-based technologies (Ershov et al., 2015).

5. Brain-Specific Delivery Systems

  • Dihydropyridine-coupled radiopharmaceuticals, which share a structural core with the compound , have demonstrated good brain uptake and brain to blood ratios in rats. This suggests potential applications in brain-specific delivery systems for radiopharmaceuticals (Tedjamulia et al., 1985).

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-15-4-1-3-13(11-15)12-24-10-2-5-17(20(24)27)19(26)23-16-8-6-14(7-9-16)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQKPOLPTWTNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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